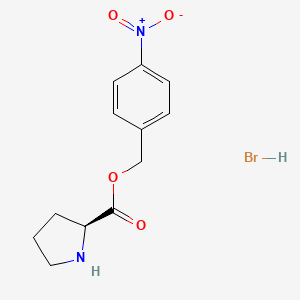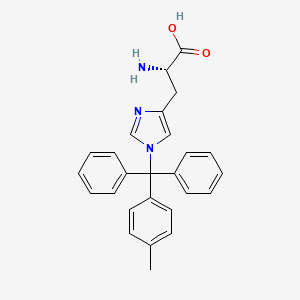
H-His(1-mtt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-His(1-mtt)-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a modified histidine-containing peptide that can be synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Molecular Hydrogen's Anti-Inflammatory Effects : A study investigated the role of heme oxygenase-1 (HO-1) in the anti-inflammatory effects of molecular hydrogen in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The findings suggest that molecular hydrogen can regulate pro- and anti-inflammatory cytokines in such macrophages, partially mediated by HO-1 expression and activation (Chen et al., 2013).
Hydrogen as a Radioprotector : Another research focused on hydrogen's potential as a novel radioprotector, particularly for protecting male germ cells from radiation-induced damage. The study highlighted hydrogen's capability to reduce hydroxyl radicals (•OH), which are known to cause significant cellular damage (Chuai et al., 2012).
Wirkmechanismus
Target of Action
The primary target of H-His(1-mtt)-OH, also known as MTT, is the metabolically active cells . The compound interacts with the NAD(P)H-dependent oxidoreductase enzymes present in these cells .
Mode of Action
MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells . This reduction is facilitated by the NAD(P)H-dependent oxidoreductase enzymes within the cells . The more metabolically active the cells are, the more MTT is reduced, leading to a darker solution .
Biochemical Pathways
The reduction of MTT primarily involves the cellular metabolic activity, specifically the action of NAD(P)H-dependent oxidoreductase enzymes . These enzymes are part of the cellular redox system and play a crucial role in various biochemical pathways, including cellular respiration .
Pharmacokinetics
The pharmacokinetics of MTT primarily involve its absorption and metabolism within the cells. Once absorbed, the MTT is reduced by the cellular enzymes to form formazan . The rate of this reduction process, which can be quantified by measuring the absorbance at 500-600 nanometers using a multi-well spectrophotometer, is indicative of the compound’s bioavailability .
Result of Action
The reduction of MTT to formazan results in a color change from yellow to purple. This color change is used as an indicator of cell viability, proliferation, and cytotoxicity . The darker the solution, the greater the number of viable, metabolically active cells .
Action Environment
The action of MTT is influenced by various environmental factors. For instance, the presence of certain growth factors, cytokines, and nutrients can enhance cellular metabolic activity, thereby increasing the reduction of MTT . Conversely, cytotoxic or growth-inhibiting agents can decrease metabolic activity, leading to a lighter solution .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[1-[(4-methylphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-12-14-22(15-13-19)26(20-8-4-2-5-9-20,21-10-6-3-7-11-21)29-17-23(28-18-29)16-24(27)25(30)31/h2-15,17-18,24H,16,27H2,1H3,(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIYUUIKLMCEIP-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


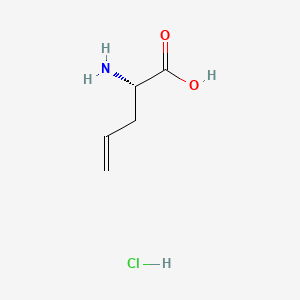
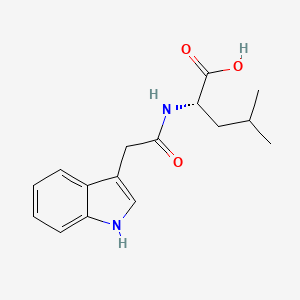

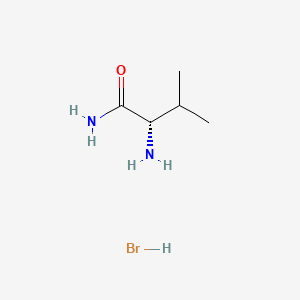
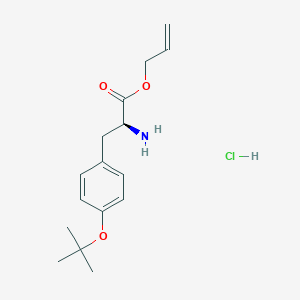
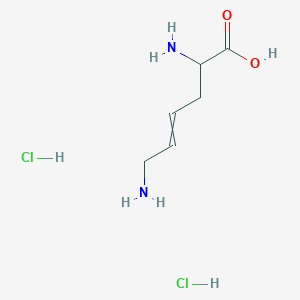
![(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-N-(4-nitrophenyl)butanamide](/img/structure/B612994.png)
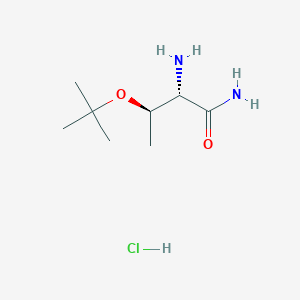
![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)


